Desmopressin diacetate

Overview

Description

Desmopressin diacetate is a synthetic analog of the natural hormone vasopressin. It is primarily used as an antidiuretic to manage conditions such as central diabetes insipidus, nocturnal enuresis, and certain bleeding disorders like hemophilia A and von Willebrand disease. This compound is known for its ability to reduce urine production and increase water reabsorption in the kidneys, making it a valuable therapeutic agent in various medical conditions .

Mechanism of Action

Target of Action

Desmopressin diacetate, a synthetic analogue of the natural pituitary hormone 8-arginine vasopressin (ADH), primarily targets the vasopressin 2 (V2) receptors . These receptors are predominantly located in the cells of the distal part of the nephron and the collecting tubules in the kidney .

Mode of Action

This compound interacts with the V2 receptors, leading to an increase in water re-absorption in the kidney . This interaction results in enhanced antidiuretic potency, fewer pressor effects due to V2-selective actions, and a prolonged half-life and duration of action compared to endogenous ADH .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the regulation of water content in the body. By stimulating the V2 receptors, this compound promotes water re-absorption in the kidneys, thereby reducing renal excretion of water .

Pharmacokinetics

This compound exhibits a biphasic half-life, with fast and slow phases of 7.8 and 75.5 minutes, respectively . This results in a prompt onset of antidiuretic action with a long duration after each administration . When administered by injection, desmopressin has an antidiuretic effect about ten times that of an equivalent dose administered intranasally .

Result of Action

The primary molecular effect of this compound is the increased water re-absorption in the kidney, leading to reduced renal excretion of water . This results in the treatment of conditions such as central diabetes insipidus and nocturia . Additionally, this compound increases plasma levels of factor VIII activity in patients with hemophilia and von Willebrand’s disease Type I .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the composition of the mobile phase in the body can significantly affect the retention time of desmopressin . Furthermore, the presence of other drugs that may increase the risk of water intoxication with hyponatremia can affect the efficacy of this compound .

Biochemical Analysis

Biochemical Properties

Desmopressin diacetate interacts with V2 receptors in renal collecting ducts, increasing water reabsorption . This interaction is crucial in controlling the body’s water content and osmotic balance .

Cellular Effects

This compound primarily acts on the cells of the distal part of the nephron and the collecting tubules in the kidney . It influences cell function by limiting the amount of water that is eliminated in the urine .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to V2 receptors in renal collecting ducts . This binding interaction leads to the activation of adenylyl cyclase, which in turn increases the rate of insertion of water channels, called aquaporins, into the lumenal membrane, thereby increasing water reabsorption .

Temporal Effects in Laboratory Settings

The effects of this compound are seen quickly, within about 1 to 2 hours, and improvement in clinical signs should follow . The medication has a prolonged half-life and duration of action compared to endogenous ADH .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . For instance, in dogs, significant decreases in water intake and serum sodium concentration were observed, and urine specific gravity increased significantly when Desmopressin was administered .

Metabolic Pathways

This compound is involved in the metabolic pathway that controls the body’s water content and osmotic balance . It interacts with V2 receptors, leading to the activation of adenylyl cyclase and an increase in the rate of insertion of water channels into the lumenal membrane .

Transport and Distribution

This compound is transported and distributed within cells and tissues via its interaction with V2 receptors . This interaction leads to the activation of adenylyl cyclase, which in turn increases the rate of insertion of water channels into the lumenal membrane, thereby increasing water reabsorption .

Subcellular Localization

This compound primarily acts on the cells of the distal part of the nephron and the collecting tubules in the kidney . This suggests that the subcellular localization of this compound is likely within these cells, where it exerts its effects by interacting with V2 receptors .

Preparation Methods

Synthetic Routes and Reaction Conditions: Desmopressin diacetate is synthesized through a series of peptide coupling reactions. The process involves the deamination of 1-cysteine and the substitution of 8-L-arginine with 8-D-arginine in the vasopressin molecule. The synthesis typically requires the use of protecting groups to prevent unwanted side reactions and ensure the correct sequence of amino acids .

Industrial Production Methods: In industrial settings, this compound is produced using solid-phase peptide synthesis (SPPS). This method allows for the efficient assembly of the peptide chain on a solid support, followed by cleavage and purification steps to obtain the final product. The use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) ensures high purity and yield .

Chemical Reactions Analysis

Types of Reactions: Desmopressin diacetate undergoes various chemical reactions, including:

Substitution: The amino acid residues in this compound can undergo substitution reactions, allowing for the modification of the peptide’s properties.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or iodine in mild conditions.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Various amino acid derivatives and coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

Major Products Formed: The primary product of these reactions is this compound itself, with modifications depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Desmopressin diacetate has a wide range of scientific research applications:

Chemistry: Used as a model compound in peptide synthesis and modification studies.

Biology: Investigated for its role in water homeostasis and kidney function.

Medicine: Extensively used in the treatment of central diabetes insipidus, nocturnal enuresis, and bleeding disorders

Industry: Employed in the development of diagnostic assays and therapeutic formulations.

Comparison with Similar Compounds

Vasopressin: The natural hormone that desmopressin diacetate is based on.

Lypressin: Another synthetic analog of vasopressin, used primarily for its antidiuretic properties.

Terlipressin: A vasopressin analog used mainly for its vasoconstrictive effects in conditions like variceal bleeding.

Uniqueness of this compound: this compound is unique due to its selective action on V2 receptors, resulting in potent antidiuretic effects with minimal vasopressor activity. This makes it particularly suitable for treating conditions like central diabetes insipidus and nocturnal enuresis without significantly affecting blood pressure .

Biological Activity

Desmopressin diacetate (DDAVP) is a synthetic analog of vasopressin, primarily utilized for its antidiuretic properties. It is indicated for conditions such as central diabetes insipidus, nocturia, and certain bleeding disorders like von Willebrand's disease and hemophilia A. This article delves into the biological activity of this compound, examining its mechanisms of action, therapeutic applications, and associated risks.

Desmopressin functions by selectively agonizing the V2 receptors located in the renal collecting ducts. Upon binding to these receptors, desmopressin activates adenylyl cyclase, leading to increased intracellular cyclic AMP (cAMP) levels. This cascade results in the insertion of aquaporin-2 water channels into the luminal membrane of renal tubular cells, enhancing water reabsorption and reducing urine output .

| Step | Description |

|---|---|

| 1. Binding | Desmopressin binds to V2 receptors in renal collecting ducts. |

| 2. Activation | Activation of adenylyl cyclase increases cAMP levels. |

| 3. Aquaporin Insertion | Aquaporins are inserted into the luminal membrane. |

| 4. Water Reabsorption | Increased permeability allows for enhanced water reabsorption. |

1. Treatment of Diabetes Insipidus

Desmopressin is primarily prescribed for central diabetes insipidus, where it effectively reduces excessive urine production and helps manage fluid balance.

2. Management of Bleeding Disorders

In patients with von Willebrand's disease and hemophilia A, desmopressin stimulates the release of factor VIII and von Willebrand factor from endothelial cells, aiding in hemostasis during surgical procedures .

3. Nocturia Treatment

Desmopressin is also used off-label for treating nocturia in adults by reducing nighttime urination through its antidiuretic effects.

Case Study: DDAVP-Associated Hyponatremia

A notable complication associated with desmopressin therapy is hyponatremia. A case series involving 15 patients highlighted that discontinuing DDAVP in symptomatic cases could lead to severe neurological outcomes due to rapid serum sodium correction .

Table 2: Outcomes Based on Treatment Strategy

| Group | Treatment | Mean Change in Serum Sodium (mEq/L) | Outcome |

|---|---|---|---|

| Group 1 (n=13) | Withheld DDAVP + IV saline | 37.1 ± 8.1 | Death (23%), Severe brain damage (69%) |

| Group 2 (n=2) | Continued DDAVP + IV hypertonic saline | 11.0 ± 0 | Survival without neurological sequelae (100%) |

Research Findings: Hyponatremia Risk

A population-based study indicated that patients prescribed older formulations of desmopressin experienced a significantly higher incidence of hyponatremia compared to those on alternative medications, with a hazard ratio of 13.19 . This underscores the importance of monitoring sodium levels during treatment.

Pharmacokinetics

Desmopressin exhibits a biphasic elimination profile with half-lives of approximately 7.8 minutes for the fast phase and 75.5 minutes for the slow phase following intravenous administration . The drug is primarily excreted via the kidneys, necessitating dose adjustments in patients with renal impairment.

Table 3: Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Fast Phase Half-Life | 7.8 minutes |

| Slow Phase Half-Life | 75.5 minutes |

| Bioavailability | Varies by formulation |

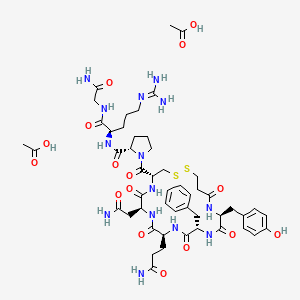

Properties

IUPAC Name |

acetic acid;(2S)-N-[(2R)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[(4R,7S,10S,13S,16S)-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H64N14O12S2.2C2H4O2/c47-35(62)15-14-29-40(67)58-32(22-36(48)63)43(70)59-33(45(72)60-18-5-9-34(60)44(71)56-28(8-4-17-52-46(50)51)39(66)53-23-37(49)64)24-74-73-19-16-38(65)54-30(21-26-10-12-27(61)13-11-26)41(68)57-31(42(69)55-29)20-25-6-2-1-3-7-25;2*1-2(3)4/h1-3,6-7,10-13,28-34,61H,4-5,8-9,14-24H2,(H2,47,62)(H2,48,63)(H2,49,64)(H,53,66)(H,54,65)(H,55,69)(H,56,71)(H,57,68)(H,58,67)(H,59,70)(H4,50,51,52);2*1H3,(H,3,4)/t28-,29+,30+,31+,32+,33+,34+;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNASTRMPURYAFJ-VCCVNBJCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.CC(=O)O.C1CC(N(C1)C(=O)C2CSSCCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O.CC(=O)O.C1C[C@H](N(C1)C(=O)[C@@H]2CSSCCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)C(=O)N[C@H](CCCN=C(N)N)C(=O)NCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H72N14O16S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1189.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16789-98-3 | |

| Record name | Desmopressin diacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016789983 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [deamino-Cys1, D-Arg8]-Vasopressin acetate salt hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DESMOPRESSIN DIACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/242K8LE2BC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.